1-(tert-Butoxycarbonyl)-2-phenylpiperidine-2-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)-2-phenylpiperidine-2-carboxylic acid is a compound commonly used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound is significant in the field of peptide synthesis and other areas of organic chemistry due to its stability and ease of removal under acidic conditions.
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-2-phenylpiperidine-2-carboxylic acid typically involves the reaction of 2-phenylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring a mixture of the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C.
- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .
Industrial production methods often involve the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to batch methods .
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-2-phenylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation and Reduction: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common reagents used in these reactions include trifluoroacetic acid, hydrochloric acid, aluminum chloride, and trimethylsilyl iodide. The major products formed from these reactions are the deprotected amine and carbon dioxide .
Scientific Research Applications
1-(tert-Butoxycarbonyl)-2-phenylpiperidine-2-carboxylic acid is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-2-phenylpiperidine-2-carboxylic acid involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination, forming a tetrahedral intermediate. The resulting carbamate is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine and carbon dioxide . The molecular targets and pathways involved include the stabilization of the amine group and prevention of unwanted side reactions during synthesis .
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-2-phenylpiperidine-2-carboxylic acid is similar to other Boc-protected compounds, such as:
tert-Butoxycarbonyl-protected amino acids: These compounds are used in peptide synthesis and share similar properties and applications.
tert-Butoxycarbonyl-protected amines: These compounds are used in various organic synthesis applications and have similar stability and deprotection characteristics.
The uniqueness of this compound lies in its specific structure, which combines the Boc-protected amine with a phenylpiperidine moiety, making it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-12-8-7-11-17(18,14(19)20)13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWJFPRZFJFEHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1(C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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